Cas no 503551-53-9 ((1S,2S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo9.3.0.0,2,4tetradec-7-en-13-one)

(1S,2S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo9.3.0.0,2,4tetradec-7-en-13-one structure
503551-53-9 structure
商品名:(1S,2S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo9.3.0.0,2,4tetradec-7-en-13-one
CAS番号:503551-53-9
MF:C15H20O3
メガワット:248.317
CID:2041126
PubChem ID:6473881

(1S,2S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo9.3.0.0,2,4tetradec-7-en-13-one 化学的及び物理的性質

名前と識別子

    • (1aR,4E,7aS,10aS,10bS)-2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methyleneoxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one
    • 4alpha,5beta-epoxy-germacra-1-(10),11-(13)-dien-12,6alpha-olide
    • ALX-350-258
    • LDN-0014143
    • Parthenolid
    • Parthenolide
    • PTL
    • PTN
    • (1S,2S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo9.3.0.0,2,4tetradec-7-en-13-one
    • NCGC00024683-03
    • MEGxp0_000050
    • HMS3675K04
    • BRD-K98548675-001-04-2
    • NCGC00024683-20
    • 4,5alpha-Epoxy-6beta-hydroxygermacra-1(10),11(13)-dien-12-oic Acid gamma-Lactone
    • Q63409339
    • C07609
    • AKOS015969726
    • NSC157035
    • Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one, 2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methylene-, (1aR,4E,7aS,10aS,10bS)-
    • Parthenolide ((-)-Parthenolide)
    • 20554-84-1
    • SCHEMBL5487404
    • AKOS022168211
    • P1982
    • 503551-53-9
    • SR-01000597658
    • CHEBI:181553
    • KTEXNACQROZXEV-SLXBATTESA-N
    • (1S,2S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.0,2,4]tetradec-7-en-13-one
    • HMS3411K04
    • NSC-157035
    • BRD-K98548675-001-05-9
    • (-)-Parthenolide
    • HMS3266B13
    • DB13063
    • s2341
    • SCHEMBL8219
    • CCG-266943
    • NCGC00024683-28
    • ACon1_001961
    • EN300-26868926
    • Germacra-1(10),11(13)-dien-12-oic acid, 4,5.alpha.-epoxy-6.beta.-hydroxy-, gamma.-lactone
    • NCGC00024683-23
    • NCGC00024683-06
    • (1aR,7aS,10aS,10bS)-1a,5-dimethyl-8-methylidene-2,3,6,7,7a,8,10a,10b-octahydrooxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one
    • (1S,2S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one
    • parthenolide
    • SR-01000597658-1
    • インチ: InChI=1S/C15H20O3/c1-9-5-4-8-15(3)13(18-15)12-11(7-6-9)10(2)14(16)17-12/h5,11-13H,2,4,6-8H2,1,3H3/t11-,12-,13-,15+/m0/s1
    • InChIKey: KTEXNACQROZXEV-PWNZVWSESA-N
    • ほほえんだ: CC1=CCC[C@]2(C)[C@H]([C@@H]3[C@@H](CC1)C(=C)C(=O)O3)O2

計算された属性

  • せいみつぶんしりょう: 248.14124450Da
  • どういたいしつりょう: 248.14124450Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 0
  • 複雑さ: 437
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 38.8Ų

(1S,2S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo9.3.0.0,2,4tetradec-7-en-13-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26868926-0.05g
(1S,2S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.0,2,4]tetradec-7-en-13-one
503551-53-9 95.0%
0.05g
$73.0 2025-03-20

(1S,2S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo9.3.0.0,2,4tetradec-7-en-13-one 関連文献

(1S,2S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo9.3.0.0,2,4tetradec-7-en-13-oneに関する追加情報

Comprehensive Analysis of (1S,2S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo9.3.0.0,2,4tetradec-7-en-13-one (CAS No. 503551-53-9)

The compound (1S,2S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo9.3.0.0,2,4tetradec-7-en-13-one, identified by its CAS No. 503551-53-9, is a structurally complex molecule that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. Its unique tricyclic framework and functional groups make it a subject of interest for synthetic chemists and researchers exploring novel bioactive compounds. This article delves into its molecular characteristics, potential applications, and relevance to current scientific trends.

One of the most striking features of this compound is its stereochemistry, which includes multiple chiral centers (1S, 2S, 4R, 11S) and an E-configured double bond at position 7. The presence of a methylidene group at C-12 and a dioxa ring system (3,14-dioxa) further enhances its structural uniqueness. Such complexity often correlates with diverse biological activities, making it a candidate for drug discovery programs targeting inflammation, microbial infections, or metabolic disorders—topics frequently searched in academic and industrial databases.

In the context of green chemistry and sustainable synthesis, researchers are increasingly investigating eco-friendly routes to synthesize compounds like 503551-53-9. Recent publications highlight the use of biocatalysts or photocatalytic methods to construct its tricyclic core, aligning with the global push for reduced environmental impact. This aligns with trending searches such as "sustainable synthesis of complex molecules" or "green alternatives in medicinal chemistry."

The compound’s 13-one carbonyl group and olefinic bond (C7=C) offer reactive sites for further derivatization, a strategy often explored in fragment-based drug design. Computational studies, including molecular docking and QSAR modeling, could predict its interactions with biological targets—a hot topic in AI-driven drug discovery. Queries like "AI in small molecule optimization" or "computational prediction of bioactive scaffolds" reflect this intersection of chemistry and technology.

From an analytical perspective, advanced techniques such as NMR spectroscopy (particularly 2D experiments like COSY and HMBC) and high-resolution mass spectrometry are essential for characterizing 503551-53-9. These methods confirm its stereochemistry and purity, critical for reproducibility—a major concern in modern research, as evidenced by frequent searches for "standardization in chemical synthesis."

While not a household name, this compound exemplifies the innovation driving precision medicine and targeted therapies. Its exploration may inspire answers to popular queries like "next-generation heterocyclic compounds" or "emerging scaffolds in oncology research." As the scientific community prioritizes molecular diversity, 503551-53-9 stands as a testament to the untapped potential of structurally intricate molecules.

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